molecular formula C17H10ClN3O2S2 B11568320 (2Z)-6-(4-chlorobenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11568320
M. Wt: 387.9 g/mol
InChI Key: FPTDQDUVBMZYNS-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazine core. This compound is characterized by the presence of a 4-chlorophenylmethyl group and a thiophen-2-ylmethylidene group. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the addition of the 4-chlorophenylmethyl and thiophen-2-ylmethylidene groups through substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reactions, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolo[3,2-b][1,2,4]triazine core with 4-chlorophenylmethyl and thiophen-2-ylmethylidene groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C17H10ClN3O2S2

Molecular Weight

387.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C17H10ClN3O2S2/c18-11-5-3-10(4-6-11)8-13-15(22)19-17-21(20-13)16(23)14(25-17)9-12-2-1-7-24-12/h1-7,9H,8H2/b14-9-

InChI Key

FPTDQDUVBMZYNS-ZROIWOOFSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.